molecular formula C19H24N2O B11831728 N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B11831728
M. Wt: 296.4 g/mol
InChI Key: OPROEDYFLGAFMN-UHFFFAOYSA-N
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Description

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring substituted with a methyl group, a piperidine ring substituted with a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, is subjected to a Friedel-Crafts acylation reaction to introduce an acetamide group at the 1-position.

    Formation of the Piperidine Derivative: 3-methylpiperidine is synthesized through the hydrogenation of 3-methylpyridine.

    Coupling Reaction: The naphthalene derivative and the piperidine derivative are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated amide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of pain management and neurological disorders.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C19H24N2O/c1-14-6-5-11-21(12-14)13-18(22)20-19-15(2)9-10-16-7-3-4-8-17(16)19/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,20,22)

InChI Key

OPROEDYFLGAFMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=CC3=CC=CC=C32)C

Origin of Product

United States

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